Cyano(methoxyimino)acetic acid

Vue d'ensemble

Description

Cyano(methoxyimino)acetic acid and its derivatives are important compounds in the field of chemistry, particularly for their role as ligands in metal coordination and their presence in various chemical reactions. These compounds have been studied for their unique properties and potential applications in materials science and catalysis.

Synthesis Analysis

The synthesis of Cyano(methoxyimino)acetic acid derivatives involves several key steps, including esterification, oximation, and reactions with metal ions. Notably, compounds like 2-cyano-2-(hydroxyimino)acetic acid have been identified as effective ligands for Cu2+ and Ni2+ ions across a broad pH range, highlighting the versatility of these compounds in forming metal complexes (Sliva et al., 1998).

Molecular Structure Analysis

Studies on the molecular structure of these compounds, including X-ray crystallography, have provided insights into their coordination behavior and dimer formation with metal ions. The structural analysis reveals that conjugation with ethane-1,2-diamine derivatives leads to a family of effective chelating agents, albeit with a potential for amide bond hydrolysis (Sliva et al., 1998).

Chemical Reactions and Properties

Cyano(methoxyimino)acetic acid derivatives participate in various chemical reactions, including the Lossen rearrangement, which is used for synthesizing hydroxamic acids and ureas from carboxylic acids. This reaction highlights the compound's utility in organic synthesis and its role in producing compounds with potential biological activities (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and solubility, are influenced by their molecular arrangements and interactions. For instance, the compound's behavior in different solvents and its ability to form dimeric complexes with metals are critical for its application in materials science and coordination chemistry (Sliva et al., 1998).

Chemical Properties Analysis

The chemical properties of Cyano(methoxyimino)acetic acid derivatives are marked by their reactivity and potential for forming stable complexes with transition metals. These properties are essential for exploring the use of these compounds in catalysis and materials science, where their ability to coordinate with metals can lead to novel materials and catalytic processes (Sliva et al., 1998).

Applications De Recherche Scientifique

Summary of the Application

Cyano(methoxyimino)acetic acid is used in the development of dyes for Dye-Sensitized Solar Cells (DSSCs) . DSSCs are a type of thin-film solar cell that have been under extensive research due to their low cost, simple preparation methodology, low toxicity, and ease of production .

Methods of Application

In DSSCs, the dye, which includes Cyano(methoxyimino)acetic acid, is coated on a layer of titanium dioxide (TiO2) nanoparticles. The dye absorbs sunlight and generates electrons, which are then injected into the TiO2 layer .

Infectious Disease Research

Summary of the Application

Cyano(methoxyimino)acetic acid is listed under antifungals in infectious disease research chemicals and analytical standards .

Results or Outcomes

Chemical Synthesis

Summary of the Application

Cyano(methoxyimino)acetic acid is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It is often used as a reagent or building block in the synthesis of more complex molecules .

Methods of Application

The specific methods of application in chemical synthesis can vary greatly depending on the target molecule. Typically, it would be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .

Results or Outcomes

The outcomes of using Cyano(methoxyimino)acetic acid in chemical synthesis would be the successful creation of the target molecule. The efficiency and yield of the reaction would depend on the specific conditions and reactants used .

Metabolomics

Summary of the Application

Cyano(methoxyimino)acetic acid has been used in the field of metabolomics, specifically in the detection of short chain fatty acids (SCFAs) from mammalian feces .

Methods of Application

In this application, an improved GC/MS derivatization protocol was developed using isobutyl chloroformate/isobutanol, which allows proper separation, identification, and detection of 14 SCFAs, using sensitive GC/MS analysis .

Results or Outcomes

More than seven SCFAs were successfully identified and quantified from mammalian feces samples by GC/MS . This method provides a platform for SCFA profiling in mammalian feces samples .

Analytical Chemistry

Summary of the Application

Cyano(methoxyimino)acetic acid is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . In analytical chemistry, it can be used as a standard for calibration or as a reagent in chemical reactions .

Methods of Application

The specific methods of application in analytical chemistry can vary greatly depending on the specific analysis being performed. It could be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .

Results or Outcomes

The outcomes of using Cyano(methoxyimino)acetic acid in analytical chemistry would be the successful completion of the analysis. The efficiency and accuracy of the analysis would depend on the specific conditions and reactants used .

Chromatography

Summary of the Application

Cyano(methoxyimino)acetic acid is used in chromatography, a laboratory technique for the separation of a mixture . It can be used as a standard or a reagent in the process .

Methods of Application

In chromatography, Cyano(methoxyimino)acetic acid could be used in the mobile phase or the stationary phase, depending on the specific type of chromatography being performed .

Results or Outcomes

The outcomes of using Cyano(methoxyimino)acetic acid in chromatography would be the successful separation of the components of a mixture. The efficiency and resolution of the separation would depend on the specific conditions and reactants used .

Propriétés

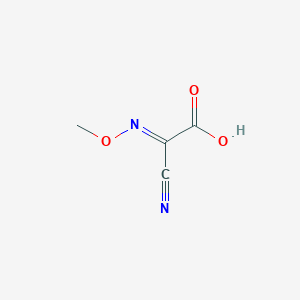

IUPAC Name |

(2E)-2-cyano-2-methoxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZMFXQOIDFKQJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028666 | |

| Record name | (2Z)-2-Cyano-2-methoxyiminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyano(methoxyimino)acetic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Phenylmethoxy)-1-[(phenylmethoxy)methyl]ethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranosi](/img/no-structure.png)